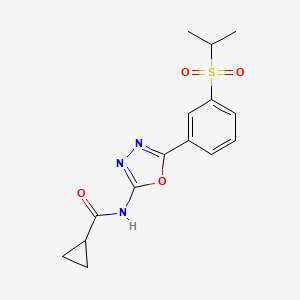

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Description

“N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9(2)23(20,21)12-5-3-4-11(8-12)14-17-18-15(22-14)16-13(19)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZDMFYJILDROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Linear Synthesis

The most widely adopted strategy follows a linear sequence:

- Synthesis of 3-(isopropylsulfonyl)benzoic acid via sulfonation and oxidation.

- Conversion to the hydrazide derivative through esterification (ethanol, H₂SO₄) followed by hydrazinolysis (hydrazine hydrate).

- Cyclodehydration to form the 1,3,4-oxadiazole ring using POCl₃ or microwave irradiation.

- Simmons–Smith cyclopropanation and subsequent amide coupling.

This route affords an overall yield of 32–40%, with the oxidation and cyclopropanation steps being yield-limiting.

Convergent Approach

A convergent pathway involves parallel synthesis of the cyclopropanecarboxamide and sulfonylated oxadiazole fragments, followed by final coupling. This method improves modularity, enabling late-stage diversification. For instance, pre-forming the cyclopropanecarboxylic acid chloride allows its use in multiple coupling reactions, reducing repetitive synthesis steps.

Analytical and Optimization Data

Table 1. Comparison of Cyclization Methods for 1,3,4-Oxadiazole Formation

| Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃ Reflux | 110°C, PPA | 8 h | 54–66 | |

| Microwave | 300 W, KOH, CS₂ | 20 min | 58–62 | |

| Mechanochemical | I₂, grinding | 10 min | 65 |

Table 2. Sulfonation Efficiency with Different Catalysts

| Catalyst | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Sodium tungstate | Ethyl acetate | 60 | 92 |

| Sodium molybdate | Acetonitrile | 60 | 78 |

| None | Dioxane | 60 | 45 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfonyl group could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for this compound is its anticancer properties. Studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A derivative similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells in vitro .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound.

- In Vitro Studies : Compounds with similar structures have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, significant activity was noted against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties as well:

- Inflammation Model Studies : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with related compounds resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Evaluation | Assess cytotoxicity against breast cancer cells (MCF-7) | IC50 value of 15 µM after 48 hours treatment | 2023 |

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | MIC values: Staphylococcus aureus at 32 µg/mL; E. coli at 64 µg/mL | 2024 |

| Anti-inflammatory Study | Investigate effects on cytokine levels | Reduction in TNF-alpha and IL-6 by ~50% | 2025 |

Mechanism of Action

The mechanism of action of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the isopropylsulfonyl group could play crucial roles in binding to these targets and exerting biological effects. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- N-(5-(3-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- N-(5-(3-(propylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Uniqueness

The uniqueness of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” lies in the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and toxicological profiles, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O6S |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 921906-05-0 |

| IUPAC Name | N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The oxadiazole moiety is known for its ability to interfere with cellular processes, potentially acting as an inhibitor of key enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes including respiration and acid-base balance .

- DNA Interaction : Similar derivatives have shown the ability to cause DNA damage, suggesting a potential role in anticancer activity by inducing apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide exhibit favorable absorption characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | High gastrointestinal absorption |

| Distribution | Penetrates blood-brain barrier |

| Metabolism | Phase I and II metabolic pathways |

| Elimination Half-life | Varies based on formulation |

Case Studies

- Anticancer Activity : A study evaluating quinoxaline derivatives indicated that compounds with similar structural features could enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair mechanisms .

- Toxicological Assessment : In silico assessments have been employed to predict the toxicity profiles of related compounds. These studies highlight potential adverse effects such as reproductive dysfunction and neurotoxicity associated with high absorption rates .

Q & A

(Basic) What are the common synthetic routes for this compound, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with dehydrating agents like POCl₃ .

- Step 2: Introduction of the 3-(isopropylsulfonyl)phenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Step 3: Coupling the oxadiazole intermediate with cyclopropanecarboxamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Critical Conditions: Maintain anhydrous environments, controlled temperatures (60–120°C), and purification via column chromatography or recrystallization .

(Basic) Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton and carbon environments, confirming cyclopropane, oxadiazole, and sulfonyl groups. Aromatic protons in the phenyl ring appear as doublets (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC: Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

(Advanced) How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variations)?

Methodological Answer:

- Assay Validation: Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and use internal controls (e.g., reference inhibitors) .

- Compound Purity: Confirm via HPLC and NMR; impurities >5% may skew results .

- Structural Confirmation: Compare with analogs (e.g., thiadiazole derivatives) to rule out isomer interference .

- Meta-Analysis: Cross-reference studies using databases like PubChem to identify consensus mechanisms (e.g., kinase inhibition) .

(Advanced) What strategies optimize synthetic yield while minimizing side products?

Methodological Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to adjust stoichiometry (e.g., 1.2:1 molar ratio of coupling reagents) and temperature .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency .

- Byproduct Mitigation: Add molecular sieves to absorb water in coupling steps or use scavenger resins .

- Purification: Employ gradient elution in flash chromatography or preparative HPLC for challenging separations .

(Basic) What are the known biological targets or mechanisms of action associated with this compound?

Methodological Answer:

- Putative Targets: Based on structural analogs (e.g., oxadiazole and sulfonyl-containing compounds), potential targets include:

- Kinases: Inhibition via sulfonyl group interactions with ATP-binding pockets .

- Antimicrobial Activity: Disruption of bacterial membrane integrity (observed in thiadiazole derivatives) .

- Mechanistic Studies: Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target binding .

(Advanced) How does the isopropylsulfonyl group influence physicochemical properties and target binding?

Methodological Answer:

- Physicochemical Effects:

- Solubility: The sulfonyl group enhances water solubility via polarity, while the isopropyl moiety increases lipophilicity (logP ~2.5) .

- Stability: Sulfonyl groups resist metabolic degradation compared to thioether analogs .

- Binding Interactions:

- Hydrogen Bonding: Sulfonyl oxygen atoms interact with lysine/arginine residues in target proteins .

- Steric Effects: Isopropyl groups may restrict binding pocket access, requiring molecular docking simulations to optimize substituent size .

(Basic) What are the stability considerations under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in sealed vials to prevent hydrolysis of the oxadiazole ring .

- Light Sensitivity: Protect from UV exposure (use amber glass) to avoid sulfonyl group degradation .

- Hygroscopicity: Use desiccants to mitigate moisture absorption, which can catalyze cyclopropane ring opening .

(Advanced) What computational modeling approaches predict binding modes with putative targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., PDB: 1ATP) .

- Molecular Dynamics (MD): Run 100-ns simulations (GROMACS/AMBER) to assess binding stability under physiological conditions .

- QSAR Models: Develop regression models using descriptors like polar surface area and H-bond donors to predict activity against related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.